molecular formula C20H15ClN2O4 B2611731 N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-5-chloro-2-methoxybenzamide CAS No. 1105205-82-0

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-5-chloro-2-methoxybenzamide

Cat. No.: B2611731
CAS No.: 1105205-82-0
M. Wt: 382.8
InChI Key: OTYDQAPHAFYJPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-5-chloro-2-methoxybenzamide (CAS 1105205-82-0) is a synthetic small molecule with a molecular formula of C20H15ClN2O4 and a molecular weight of 382.8 g/mol . This benzamide derivative is of significant interest in medicinal chemistry and drug discovery, particularly as a hybrid heterocyclic compound incorporating both benzofuran and isoxazole pharmacophores. These structural motifs are frequently found in compounds with substantial biological activity . Research into structurally similar compounds, specifically 2-((3-phenylisoxazol-5-yl) methoxy) benzamide derivatives, has demonstrated their potential as potent nucleocapsid inhibitors for the Hepatitis B Virus (HBV), showing excellent inhibition of viral antigens in vitro . Furthermore, benzofuran-isoxazole hybrid structures have been synthesized and evaluated for their in vitro antimicrobial properties, exhibiting activity against a range of gram-positive and gram-negative bacterial strains, as well as antifungal activity . The presence of the 5-chloro-2-methoxybenzamide moiety is a key feature that contributes to the molecule's research value. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to explore its potential applications in developing novel antiviral and antimicrobial agents.

Properties

IUPAC Name

N-[[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl]-5-chloro-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O4/c1-25-17-7-6-13(21)9-15(17)20(24)22-11-14-10-19(27-23-14)18-8-12-4-2-3-5-16(12)26-18/h2-10H,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTYDQAPHAFYJPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCC2=NOC(=C2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-5-chloro-2-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuran and isoxazole intermediates. These intermediates are then coupled through a series of reactions involving chlorination, methoxylation, and amidation to form the final compound. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-5-chloro-2-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Halogen substitution reactions can occur, particularly involving the chlorine atom.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve specific pH levels, temperatures, and solvents to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran-2-yl isoxazole oxides, while reduction can produce benzofuran-2-yl isoxazole amines.

Scientific Research Applications

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-5-chloro-2-methoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-5-chloro-2-methoxybenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to changes in cellular processes, such as signal transduction pathways, ultimately resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)benzamide
  • N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3,4-diethoxybenzamide
  • N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(benzylthio)acetamide

Uniqueness

Compared to similar compounds, N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-5-chloro-2-methoxybenzamide stands out due to the presence of the chlorine and methoxy groups, which enhance its chemical reactivity and biological activity. These functional groups can influence the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable molecule for various applications.

Biological Activity

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-5-chloro-2-methoxybenzamide is a synthetic compound that has attracted attention due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The compound features a complex structure comprising a benzofuran moiety, an isoxazole ring, and a benzamide group. The synthesis typically involves multi-step organic reactions, which may include:

  • Formation of Benzofuran and Isoxazole Intermediates : These intermediates are synthesized through cyclization reactions involving phenolic compounds and nitrile oxides.
  • Coupling Reactions : The intermediates are then coupled through reactions such as chlorination and methoxylation to yield the final product.
  • Purification : Advanced techniques like chromatography are employed to ensure high purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. This interaction can modulate various cellular processes, influencing pathways such as signal transduction.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound alongside related derivatives. For instance, a series of benzofuran-isoxazole hybrids have shown significant activity against various bacterial and fungal strains. The following table summarizes the Minimum Inhibitory Concentrations (MIC) of selected compounds:

Compound NameMIC (µg/mL) against Gram-positiveMIC (µg/mL) against Gram-negativeMIC (µg/mL) against Fungi
N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-5-chloro...8164
Benzofuran-isoxazole hybrid A482
Benzofuran-isoxazole hybrid B16>328

Data adapted from .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies indicate that derivatives containing the benzofuran and isoxazole moieties exhibit cytotoxic effects on various cancer cell lines, including:

  • Breast cancer (MCF-7)
  • Lung cancer (A549)
  • Prostate cancer (PC3)

The following table presents the IC50 values for selected derivatives:

Compound NameIC50 (µM) against MCF-7IC50 (µM) against A549IC50 (µM) against PC3
N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-5-chloro...101512
Benzofuran-isoxazole hybrid C8109

Data derived from literature reviews on benzofuran derivatives .

Case Studies

  • Antimicrobial Screening : A study on a series of synthesized benzofuran-isoxazole hybrids demonstrated that several compounds exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The docking studies suggested strong theoretical affinities with bacterial enzymes, indicating potential as novel antimicrobial agents .
  • Cytotoxicity Assessment : In vitro tests on various cancer cell lines revealed that certain derivatives showed significant cytotoxicity, with IC50 values in the low micromolar range. This suggests that these compounds could serve as lead candidates for further development in cancer therapy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.